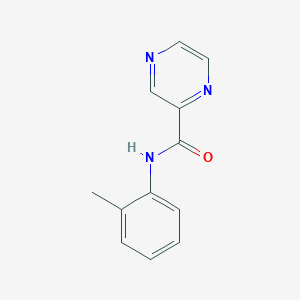

N-(2-methylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-4-2-3-5-10(9)15-12(16)11-8-13-6-7-14-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFOPMCVXUCBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357017 | |

| Record name | N-(2-methylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-12-8 | |

| Record name | N-(2-methylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of N-(2-methylphenyl)pyrazine-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, which is the key linkage in the molecule. This C-N bond can be retrosynthetically cleaved to yield two primary synthons: a pyrazine-2-carbonyl derivative and a 2-methylaniline derivative.

The pyrazine-2-carbonyl synthon can be conceptually represented as an acyl cation, which corresponds to a reactive carboxylic acid derivative such as pyrazine-2-carboxylic acid chloride or pyrazine-2-carboxylic acid itself. The 2-methylaniline synthon is equivalent to the readily available 2-methylaniline (o-toluidine). This primary disconnection suggests that the most direct synthesis would involve the formation of an amide bond between these two precursor types.

Further disconnection of the pyrazine-2-carboxylic acid reveals even simpler precursors. For instance, substituted pyrazine-2-carboxylic acids can be synthesized from α-hydroxy ketones or α-halo ketones. rsc.org This deeper analysis allows for the planning of multiple synthetic routes starting from basic chemical building blocks.

Classical and Modern Synthetic Routes

Several synthetic methodologies have been developed for the synthesis of N-aryl-pyrazine-2-carboxamides, including the target compound this compound. These can be broadly categorized into amide bond formation reactions and cross-coupling strategies for derivatization.

Amide Bond Formation via Coupling Reactions (e.g., DCC/DMAP)

A widely used method for the synthesis of amides from carboxylic acids and amines, especially when dealing with sensitive substrates, is through the use of coupling reagents. N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a classic combination for this transformation. researchgate.net

The reaction proceeds via the activation of the carboxylic acid (pyrazine-2-carboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine (2-methylaniline). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily attacked by the amine to form the desired amide and N,N'-dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org While effective, a significant drawback of this method is the removal of the DCU byproduct, which often requires careful purification by chromatography. nih.gov The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a water-soluble coupling reagent, can simplify the workup procedure as the corresponding urea (B33335) byproduct is water-soluble. nih.gov

A study on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide utilized DCC and DMAP in dichloromethane (B109758) (DCM) to achieve a high yield of the amide product. nih.gov This demonstrates the applicability of this method for structurally similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Pyrazine-2-carboxamide Derivatives)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been employed in the synthesis of complex pyrazine (B50134) derivatives. mdpi.comrsc.org This strategy is particularly useful for introducing aryl or other substituents onto the pyrazine ring, which can then be elaborated into the final carboxamide.

One approach involves the Suzuki coupling of a halogenated pyrazine-2-carboxamide with a suitable boronic acid. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov This methodology can be adapted to synthesize analogs of this compound with substituents on the pyrazine ring.

Alternatively, a substituted pyrazine-2-carboxylic acid can be synthesized first via a Suzuki coupling, and then subsequently coupled with 2-methylaniline. For instance, halogenated pyrazines can be coupled with arylboronic acids to produce aryl-substituted pyrazines. rsc.org A decarbonylative Suzuki cross-coupling of pyrazine carboxylic acids with arylboronic acids has also been reported to yield heterobiaryls. nih.gov

Condensation Reactions with Pyrazine-2-carboxylic Acid Derivatives

A common and straightforward method for the synthesis of this compound is the condensation of a reactive pyrazine-2-carboxylic acid derivative with 2-methylaniline. The most frequently used reactive derivative is the acyl chloride.

In a typical procedure, pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form pyrazine-2-carbonyl chloride. mdpi.comnih.gov This acyl chloride is then reacted with 2-methylaniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the final amide. mdpi.comresearchgate.net This method is efficient and has been used to synthesize a wide range of substituted N-phenylpyrazine-2-carboxamides. nih.govnih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways is crucial for improving yields, reducing reaction times, and simplifying purification processes. For the synthesis of this compound and its analogs, several factors can be optimized.

In amide bond formation reactions using coupling reagents, the choice of reagent, solvent, and base can significantly impact the outcome. For instance, while DCC/DMAP is effective, using EDC can facilitate an easier workup. nih.gov A study on amide bond formation for electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt (Hydroxybenzotriazole) in acetonitrile (B52724) gave the best results. nih.gov

For the condensation reaction involving acyl chlorides, the reaction conditions such as temperature and the choice of base can be fine-tuned. The use of pyridine as both a base and a solvent is common. mdpi.com The reaction is often carried out at room temperature, followed by pouring the reaction mixture into water to precipitate the crude product, which can then be purified by recrystallization. mdpi.com

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is critical. Microwave irradiation has been shown to significantly accelerate Suzuki couplings of halogenated pyrazines, reducing reaction times from hours to minutes. rsc.org The catalyst loading can also be optimized to be as low as possible while maintaining high efficiency. rsc.org

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is often guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity or material properties.

For N-phenylpyrazine-2-carboxamides, SAR studies have shown that the nature and position of substituents on both the pyrazine and the phenyl rings can have a significant impact on their biological activities, such as antimycobacterial and herbicidal effects. mdpi.comrsc.org

Key design principles for novel analogs include:

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., halogens, alkyl, trifluoromethyl groups) on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its interaction with biological targets. mdpi.comrsc.org For example, compounds with lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety have been designed and synthesized. mdpi.com

Substitution on the Pyrazine Ring: The pyrazine ring can also be substituted to create new analogs. Introducing substituents like chloro or tert-butyl groups at different positions on the pyrazine ring can alter the molecule's properties. nih.gov

Isosteric Replacement: The pyrazine ring or the phenyl ring can be replaced with other heterocyclic or aromatic systems to explore new chemical space and potentially discover analogs with improved properties.

Modification of the Linker: The amide linker can be modified, for instance, by introducing a methylene (B1212753) group between the carbonyl and the phenyl ring to create N-benzylpyrazine-2-carboxamides, which can lead to different biological activities. researchgate.net

Strategic Substitutions on the Phenyl Moiety

Modifications to the phenyl ring of the N-phenylpyrazine-2-carboxamide scaffold are a common strategy to create diverse analogues. The primary synthetic route involves the condensation of a pyrazine-2-carboxylic acid chloride with a appropriately substituted aniline (B41778). mdpi.comnih.govnih.gov A general procedure begins with the conversion of pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride, often in a solvent like dry toluene. mdpi.comnih.gov This reactive acyl chloride is then added to a solution of the desired substituted aniline in a base such as pyridine to yield the final amide product. mdpi.comnih.gov

Another key method for derivatization is the Suzuki cross-coupling reaction. mdpi.comnih.gov This approach is particularly useful for creating biaryl structures. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, can be further modified. mdpi.comnih.gov The bromo-substituted compound serves as a substrate for a palladium-catalyzed Suzuki coupling with various aryl boronic acids, yielding arylated derivatives. mdpi.comnih.gov

Below is a table summarizing examples of synthesized derivatives with substitutions on the phenyl ring.

| Derivative Name | Phenyl Substituents | Synthetic Method | Reference |

| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 4-Chloro, 3-Methyl | Condensation | mdpi.com |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 3-Iodo, 4-Methyl | Condensation | mdpi.comnih.gov |

| N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide | 4-Trifluoromethyl | Condensation | rsc.org |

| N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 2-Bromo, 3-Methyl | Condensation | rsc.org |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Bromo, 3-Methyl | Condensation (DCC/DMAP) | mdpi.com |

| N-(3',4'-Dimethyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 3',4'-Dimethylbiphenyl | Suzuki Coupling | mdpi.com |

| N-(4'-Methoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 4'-Methoxybiphenyl | Suzuki Coupling | mdpi.com |

Modifications to the Pyrazine Ring

Altering the substituents on the pyrazine ring is another critical avenue for the chemical derivatization of the N-phenylpyrazine-2-carboxamide core structure. This is typically achieved by starting the synthesis with a pre-substituted pyrazine-2-carboxylic acid. nih.gov The general synthetic method remains the condensation of the corresponding acid chloride with an aniline. nih.gov

Researchers have successfully introduced various functional groups onto the pyrazine ring to study their effects. For example, chloro and tert-butyl groups have been incorporated at different positions. The synthesis of these starting materials, such as 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, is a prerequisite for creating these analogues. nih.gov The subsequent reaction of their acid chlorides with anilines, such as 3-iodo-4-methylaniline, yields the desired N-phenylpyrazine-2-carboxamide derivatives with a modified pyrazine moiety. mdpi.comnih.gov

The table below details several derivatives of N-phenylpyrazine-2-carboxamide with modifications on the pyrazine ring.

| Derivative Name | Pyrazine Substituents | Phenyl Moiety | Synthetic Method | Reference |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 6-Chloro | (3-Iodo-4-methylphenyl) | Condensation | mdpi.comnih.gov |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 5-tert-Butyl | (4-Chloro-3-methylphenyl) | Condensation | mdpi.comnih.gov |

| 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro | (4-Trifluoromethylphenyl) | Condensation | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro | (3-Iodo-4-methylphenyl) | Condensation | nih.govrsc.org |

| 3-Amino-N-(benzyl)pyrazine-2-carboxamide | 3-Amino | Benzyl | Aminodehalogenation | nih.gov |

Introduction of Bridging Linkers and Heterocyclic Systems

Expanding the molecular architecture of pyrazine-2-carboxamides by introducing bridging linkers and additional heterocyclic systems is a sophisticated derivatization strategy. These modifications can significantly alter the spatial arrangement and chemical nature of the molecule.

One approach involves replacing the N-phenyl group with a linker that connects to another heterocyclic ring. For example, derivatives have been synthesized where an ethylpiperazine or ethylmorpholine group acts as a linker between the pyrazine-2-carboxamide core and a terminal group. rsc.org A more complex example involves coupling pyrazinoic acid to a piperazine (B1678402) or homopiperazine (B121016) unit, which is itself attached to a substituted pyridine ring, creating a multi-component molecular structure. rsc.org

Another powerful technique is the use of "click chemistry," specifically microwave-assisted cycloaddition reactions, to append heterocyclic moieties like 1,2,3-triazoles to the pyrazine scaffold. nih.gov Benzotriazole chemistry has also been employed to synthesize conjugates where a benzothiazole (B30560) ring system is attached to the pyrazine-2-carboxamide structure, sometimes via an amino-ethyl linker. nih.gov These methods allow for the creation of complex conjugates with potential for diverse interactions.

The following table presents examples of compounds where bridging linkers or additional heterocyclic systems have been incorporated.

| Compound Name | Bridging Linker / Heterocyclic System | Synthetic Method | Reference |

| N-(2-(Piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Piperazin-1-ylethyl linker | Amide Coupling | rsc.org |

| N-(2-Morpholinoethyl)pyrazine-2-carboxamide | Morpholinoethyl linker | Amide Coupling | rsc.org |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Piperazinyl-pyridinyl-benzamide system | Multi-step synthesis involving amide coupling | rsc.org |

| Pyrazine-triazole conjugates | 1,2,3-Triazole ring | Microwave-assisted click chemistry | nih.gov |

| (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | Benzothiazolyl-phenylethyl system | Benzotriazole chemistry | nih.gov |

| N-(Pyridin-2-ylmethyl)pyrazine-2-carboxamide | Pyridinylmethyl linker | Not specified | cncb.ac.cn |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the intramolecular and intermolecular forces within the compound. The analysis of the vibrational spectra of N-(2-methylphenyl)pyrazine-2-carboxamide and related derivatives reveals characteristic frequencies associated with the pyrazine (B50134) ring, the substituted phenyl ring, and the crucial amide linkage.

The vibrational spectra of pyrazinecarboxamide derivatives are complex, but detailed assignments can be made by comparing experimental data with theoretical calculations, often using Density Functional Theory (DFT). mahendrapublications.comresearchgate.net The assignments for the key functional groups in this compound are consistent with those reported for structurally similar compounds. researchgate.netuns.ac.rs

The N-H stretching vibration is particularly noteworthy, typically appearing in the range of 3500-3300 cm⁻¹. researchgate.nettubitak.gov.tr For related pyrazine-2-carboxamide derivatives, this mode has been observed experimentally in FT-IR spectra around 3347 cm⁻¹ and 3368 cm⁻¹. researchgate.net The carbonyl (C=O) stretching mode of the amide group is another strong, characteristic band, generally found in the region of 1690-1610 cm⁻¹. researchgate.netjconsortium.commdpi.com Vibrations associated with the pyrazine and phenyl rings, such as C-H stretching, C=C and C=N stretching, and ring breathing modes, are also clearly identifiable. mahendrapublications.comresearchgate.net For instance, pyrazine C-H stretching modes are expected in the 3100-3000 cm⁻¹ range. researchgate.net The ring breathing mode for a pyrazine ring has been theoretically assigned around 952 cm⁻¹. researchgate.netuns.ac.rs

Below is a table summarizing the principal vibrational mode assignments based on data from related N-phenylpyrazine-2-carboxamide compounds.

Interactive Table: Vibrational Mode Assignments for N-phenylpyrazine-2-carboxamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| N-H Stretch | 3230 - 3474 | FT-IR, FT-Raman | Position is sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3120 | FT-IR, FT-Raman | Associated with both pyrazine and phenyl rings. researchgate.net |

| Methyl C-H Stretch | 2926 - 2995 | FT-IR, FT-Raman | Asymmetric and symmetric stretching of the CH₃ group. mdpi.comuantwerpen.be |

| C=O Stretch (Amide I) | 1610 - 1698 | FT-IR | A strong, characteristic absorption band. researchgate.nethilarispublisher.com |

| CNH Bending (Amide II) | 1511 - 1558 | FT-IR | Involves N-H bending and C-N stretching. researchgate.nettubitak.gov.tr |

| Pyrazine Ring Stretch | 1410 - 1589 | FT-IR, FT-Raman | Involves C=C and C=N stretching within the ring. mahendrapublications.commdpi.com |

| Phenyl Ring Stretch | ~1589 | FT-IR, FT-Raman | Characteristic aromatic ring vibration. mdpi.com |

| C-N Stretch | 1220 - 1275 | FT-IR | Associated with the amide linkage. researchgate.nettubitak.gov.tr |

| Pyrazine Ring Breathing | ~952 - 1002 | FT-Raman | A symmetric ring expansion-contraction mode. mahendrapublications.comresearchgate.net |

| Phenyl Ring Breathing | ~819 | FT-Raman | Theoretical assignment for a substituted phenyl ring. researchgate.netuns.ac.rs |

Intermolecular hydrogen bonding plays a significant role in the solid-state structure of this compound, primarily involving the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) as the acceptor. This interaction has a distinct effect on the vibrational frequencies of these groups.

The most prominent effect is the redshift (a shift to lower frequency) of the N-H stretching band in the FT-IR spectrum compared to its theoretical (gas-phase) computed value or its frequency in a non-polar solvent. researchgate.netuns.ac.rs This shift indicates a weakening of the N-H bond, as electron density is drawn away by the hydrogen bond acceptor. mahendrapublications.comtubitak.gov.tr In some cases, strong intermolecular hydrogen bonding can lead to a splitting of the N-H stretching band, an effect attributed to Davidov coupling between neighboring molecules in the crystal lattice. tubitak.gov.tr For a related substituted amide of pyrazine-2-carboxylic acid, a splitting of about 87 cm⁻¹ in the IR spectrum was observed and attributed to this phenomenon. tubitak.gov.tr The position of the C=O stretching frequency can also be shifted to a lower wavenumber upon hydrogen bonding, although this effect is typically less pronounced than the N-H shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assembly of the molecular framework.

¹H NMR spectroscopy confirms the presence and connectivity of the different molecular fragments. The pyrazine ring protons typically appear as distinct signals in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the two nitrogen atoms. mdpi.com For instance, in 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, the pyrazine protons H3 and H5 were observed as singlets at δ 9.38 and δ 8.81 ppm, respectively. mdpi.com The protons of the 2-methylphenyl group appear in the aromatic region (typically δ 7.1-8.2 ppm), with their multiplicity and coupling constants revealing their relative positions on the ring. tubitak.gov.trmdpi.com The methyl (CH₃) group protons give rise to a characteristic singlet, typically around δ 2.40 ppm. mdpi.commdpi.com The amide proton (NH) is also observed as a singlet, often further downfield (e.g., δ 9.34 ppm), and its chemical shift can be sensitive to solvent and concentration. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the amide is a key diagnostic signal, appearing significantly downfield (δ ~160-165 ppm). tubitak.gov.trmdpi.com The carbons of the pyrazine and phenyl rings resonate in the δ 118-150 ppm range, with their specific chemical shifts influenced by the attached substituents and nitrogen atoms. mdpi.commdpi.com The methyl carbon provides a signal in the upfield region (δ ~17-23 ppm). mdpi.com Together, ¹H and ¹³C NMR data allow for a complete assignment of the molecular skeleton, confirming the this compound structure.

Interactive Table: Representative NMR Chemical Shifts for N-Arylpyrazine-2-carboxamide Scaffolds

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (N-H) | 9.3 - 9.7 | Broad or sharp singlet, position can vary. mdpi.commdpi.com |

| ¹H | Pyrazine (H3, H5) | 8.5 - 9.5 | Typically singlets or doublets. mdpi.com |

| ¹H | Phenyl (Ar-H) | 7.1 - 8.2 | Complex multiplets depending on substitution. tubitak.gov.tr |

| ¹H | Methyl (CH₃) | ~2.4 | Singlet. mdpi.commdpi.com |

| ¹³C | Carbonyl (C=O) | 159 - 165 | Diagnostic downfield signal. tubitak.gov.trmdpi.com |

| ¹³C | Pyrazine (Ar-C) | 141 - 148 | Deshielded by nitrogen atoms. mdpi.commdpi.com |

| ¹³C | Phenyl (Ar-C) | 118 - 139 | Range reflects different carbon environments. mdpi.commdpi.com |

| ¹³C | Methyl (CH₃) | 17 - 23 | Upfield aliphatic signal. tubitak.gov.trmdpi.com |

In solution, this compound is not a rigid structure. Rotation is possible around the single bonds connecting the pyrazine ring to the carbonyl group and the amide nitrogen to the phenyl ring. The amide bond itself (O=C-N-H) is generally planar and predominantly exists in a trans conformation, which is the most stable form for secondary amides. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from the conjugated π-electron systems of the pyrazine and phenyl rings.

The free pyrazine ligand typically exhibits two main absorption bands. lew.ro The spectrum is expected to show intense absorption bands at shorter wavelengths (around 270-273 nm) corresponding to π→π* transitions within the aromatic systems. lew.romontana.edu A weaker, longer-wavelength band, often appearing as a shoulder, can be attributed to n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring. jconsortium.commontana.edu In this compound, the conjugation of the pyrazine ring with the carboxamide group and the presence of the phenyl ring can lead to shifts in the position (bathochromic or hypsochromic) and intensity of these absorption bands. Studies on related pyrazine derivatives have shown characteristic absorption peaks in the 230-390 nm range. uantwerpen.belew.ro The stability of the compound in solution can also be monitored over time using UV-Vis spectroscopy, as significant structural changes would likely alter the absorption profile. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for exploring molecular structure and reactivity. chemrxiv.orgresearchgate.net These methods were employed to investigate various properties of pyrazine-2-carboxamide derivatives, offering a theoretical framework to complement experimental findings. chemrxiv.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally indicates higher reactivity and a greater ease of electronic excitation. mdpi.comnih.gov

DFT calculations are commonly used to determine the energies of these orbitals. schrodinger.com For instance, in studies of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to range from 4.21 to 4.93 eV, indicating that substituents on the aryl ring significantly influence the molecule's stability and reactivity. nih.gov In these analogs, the molecular orbital densities are often spread across the pyrazine (B50134), thiophene, and benzene (B151609) rings. nih.gov For other related amide compounds, the energy gap has been determined to be around 5.0 to 5.5 eV. researchgate.netnih.gov These computational analyses help in understanding the electronic transitions, such as π→π* transitions, which are responsible for UV-Vis absorption properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds This table presents data from various pyrazine carboxamide derivatives to illustrate typical computational values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) | - | - | 4.21 | nih.gov |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4m) | - | - | 4.93 | nih.gov |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | nih.gov |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | - | - | 5.521 | researchgate.net |

| 5-Cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) | -8.6213 | -6.1192 | 2.5021 | uantwerpen.be |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays areas of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and areas of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In analyses of related carboxamide structures, the negative potential is consistently localized around the electronegative oxygen and nitrogen atoms of the carboxamide group and the pyrazine ring. uantwerpen.beresearchgate.net Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, exhibit a positive potential, making them potential sites for hydrogen bonding interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides detailed insights into the delocalization of electron density within a molecule, arising from hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net These interactions stabilize the molecule, and their stabilization energy (E2) can be quantified.

In studies of pyrazine carboxamide derivatives, NBO analysis has been performed to understand donor-acceptor interactions. chemrxiv.orgresearchgate.net Significant delocalization is often observed, such as the interaction between the lone pair orbitals of oxygen (nO) or nitrogen (nN) and the antibonding orbitals (π* or σ*) of adjacent bonds. nih.gov For example, the weak nO(S) → σC-O(S) and nO(S) → σC-N delocalizations are related to the stability and geometry of the molecule. nih.gov This analysis confirms the charge transfer within the molecule, which is fundamental to its electronic properties and reactivity. researchgate.net

Non-linear optical (NLO) materials are essential for modern technologies like optoelectronics and optical data processing. nih.gov Computational methods, specifically DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising NLO candidates. nih.govresearchgate.net

Pyrazine derivatives are of interest for NLO applications due to their rigid, planar conjugated structure, which can act as an electron-withdrawing group in push-pull systems. nih.gov For cyanopyrazine-2-carboxamide derivatives, the first-order hyperpolarizability was calculated to be approximately 16 times greater than that of urea (B33335), a standard reference material for NLO properties. uantwerpen.be This significant enhancement highlights the potential of the pyrazine scaffold in the design of new NLO materials. nih.gov

Table 2: Calculated NLO Properties for Analogous Compounds This table shows calculated polarizability and hyperpolarizability values for related pyrazine derivatives.

| Compound | Polarizability (α) (x 10-23 esu) | First-Order Hyperpolarizability (β) (x 10-30 esu) | Reference |

|---|---|---|---|

| 5-Cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide (CMBAPC) | 6.6472 | 5.9414 | uantwerpen.be |

| 5-Cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide (CMOBAPC) | 7.3960 | 5.9675 | uantwerpen.be |

Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical behavior of molecules. Global descriptors like chemical hardness (η) and electrophilicity (ω) are calculated from HOMO and LUMO energies. nih.govmdpi.com

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using tools like the Average Local Ionization Energy (ALIE) and Fukui functions. chemrxiv.orguantwerpen.be The ALIE surface indicates the regions from which it is easiest to remove an electron, thus highlighting sites prone to electrophilic attack. chemrxiv.orgresearchgate.net The Fukui function further specifies the reactivity of atomic sites towards electrophilic, nucleophilic, or radical attacks by analyzing the change in electron density upon the addition or removal of an electron. scielo.org.mx For related pyrazine carboxamides, these analyses have successfully identified the most probable sites for electrophilic interactions. chemrxiv.orguantwerpen.be

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their behavior in a condensed phase, such as in a solvent like water. uantwerpen.be MD simulations are used to study the stability of a compound and its interactions with the surrounding environment over time. nih.gov

For pyrazine-2-carboxamide derivatives, MD simulations have been used to investigate their reactive properties in solution. uantwerpen.be One key output of MD simulations is the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. chemrxiv.orgresearchgate.net Analysis of RDFs for similar compounds has shown that the oxygen atoms of the carboxamide group exhibit the strongest interactions with surrounding water molecules, indicating their role in the molecule's solubility and interaction profile. nih.gov

Conformational Landscape and Dynamics in Solution

The conformational flexibility of N-(2-methylphenyl)pyrazine-2-carboxamide is a critical determinant of its interaction with biological macromolecules. The molecule's structure is characterized by the dihedral angle between the pyrazine ring and the amide group, as well as the rotation around the amide bond connecting to the 2-methylphenyl ring.

In related pyrazine carboxamide derivatives, the amide group tends to be nearly coplanar with the pyrazine ring, a conformation stabilized by intramolecular interactions. nih.govresearchgate.net For instance, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyrazine ring and the C(=O)N amide group is minimal, approximately 2.56 (14)°. nih.gov Similarly, 5-methylpyrazine-2-carboxamide (B1302251) is nearly planar, with a dihedral angle of just 2.14 (11)° between the pyrazine ring and the carboxamide group. researchgate.net

For this compound, the presence of the ortho-methyl group on the phenyl ring introduces steric hindrance, which likely influences the preferred conformation. This steric clash would affect the dihedral angle between the pyrazine-carboxamide plane and the phenyl ring, leading to a twisted conformation in solution. The dynamic equilibrium between different conformers is crucial for its ability to adapt to the geometry of a target binding site.

Assessment of Stability and Reactivity Pathways (e.g., autoxidation, hydrolysis vulnerability)

The stability and reactivity of this compound can be assessed using computational methods that evaluate its electronic properties. DFT calculations on related pyrazine derivatives help in understanding their reactivity profiles. researchgate.net Key indicators of chemical reactivity and stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are frequently calculated. mdpi.comsemanticscholar.org

A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. semanticscholar.org For a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the calculated HOMO-LUMO gap ranged from 4.21 to 4.93 eV, indicating a moderate level of stability. semanticscholar.org

The amide linkage in this compound is a potential site for hydrolysis, a common metabolic pathway for carboxamide-containing drugs. Studies on the automated flow preparation of piperazine-2-carboxamide (B1304950) involve a hydrolysis step, demonstrating the vulnerability of the pyrazine-2-carboxamide core to this reaction under certain conditions. researchgate.net The electron-deficient nature of the pyrazine ring may also influence the stability of the molecule, potentially making it susceptible to nucleophilic attack. mdpi.com

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict how a ligand like this compound might bind to a protein target. These studies are fundamental in drug discovery for identifying potential mechanisms of action and for designing more potent derivatives. nih.govresearchgate.netsemanticscholar.org

Prediction of Ligand-Protein Binding Modes and Poses

Docking studies on various N-substituted pyrazine-2-carboxamide derivatives have successfully predicted their binding modes within the active sites of several key enzymes. nih.govmdpi.com A common target for pyrazinamide (B1679903) analogues is the mycobacterial enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis. nih.govresearchgate.net

Computational models show that the pyrazine carboxamide scaffold consistently orients itself to form crucial interactions within the InhA active site. nih.gov The ligand typically adopts a specific pose that allows for favorable interactions with key amino acid residues and cofactors like NAD+. nih.gov For derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, docking into the active site of alkaline phosphatase (PDB ID: 1EW2) also revealed specific binding poses, highlighting the adaptability of the scaffold to different protein environments. mdpi.com

Estimation of Binding Affinities and Interaction Energies

Binding affinity, often expressed as a docking score or binding energy (ΔG), provides a quantitative estimate of the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable and favorable interaction.

For a series of pyrazine-1,3,4-oxadiazole derivatives targeting the DprE1 enzyme of Mycobacterium tuberculosis, docking scores were found to be as low as -9.0 kcal/mol, indicating strong binding affinity. ospfound.org In another study, pyrazine-2-carboxylic acid derivatives docked against the InhA protein showed rerank scores as low as -86.4047 kcal/mol, which was suggested to correlate with experimental activity. researchgate.netsemanticscholar.org These values underscore the potential for pyrazine carboxamides to achieve high-affinity binding to their targets.

Table 1: Estimated Binding Affinities of Pyrazine Carboxamide Derivatives against Various Protein Targets

| Derivative Class | Protein Target | PDB ID | Estimated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazine-1,3,4-oxadiazoles | DprE1 Enzyme | Not Specified | -9.0 | ospfound.org |

| Pyrazine-2-carboxylic acid derivatives | InhA Protein | 4DRE | -86.4047 (Rerank Score) | researchgate.netsemanticscholar.org |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Alkaline Phosphatase | 1EW2 | -5.61799 | mdpi.com |

Elucidation of Key Intermolecular Interactions within Target Active Sites

The specific interactions between the ligand and the protein are crucial for binding and activity. For pyrazine carboxamides, a combination of hydrogen bonds, hydrophobic interactions, and π-stacking are commonly observed. nih.govnih.gov

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) shows that the most frequent interaction is a hydrogen bond with one of the pyrazine nitrogen atoms acting as an acceptor. nih.gov In the context of the InhA enzyme, the pyrazine carboxamide group is vital, forming hydrogen bonds with the side chain of Tyr158 and the NAD+ cofactor. nih.gov For N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives docked with alkaline phosphatase, interactions included conventional carbon-hydrogen bonds with residues like Tyr557 and Glu575, and π-alkyl interactions with Ile578 and Arg615. mdpi.com The substituted phenyl ring often engages in hydrophobic or π-π stacking interactions that anchor the inhibitor within the active site. nih.gov

In Silico Pharmacokinetic Parameter Prediction (Non-clinical)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic viability. mdpi.commdpi.com

For a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally similar to this compound, a comprehensive in silico ADME evaluation was performed using the SwissADME web tool. mdpi.com The predictions suggested that the compounds exhibit high gastrointestinal absorption. mdpi.com The "Boiled-Egg" plot, a graphical method to predict passive absorption, indicated that most of the tested derivatives would be well-absorbed by the gastrointestinal tract and could penetrate the blood-brain barrier. mdpi.com

Furthermore, these compounds were predicted to adhere to Lipinski's rule of five, a key guideline for drug-likeness. mdpi.com They were also filtered for Pan-Assay Interference Compounds (PAINS), with none showing significant similarities to known problematic structures, suggesting a lower likelihood of non-specific activity in assays. mdpi.com Such predictions are invaluable for prioritizing compounds for further development and avoiding costly late-stage failures.

Table 2: Predicted In Silico Pharmacokinetic Properties for N-Aryl Pyrazine Carboxamide Derivatives

| Parameter | Predicted Outcome | Method/Tool | Reference |

|---|---|---|---|

| Gastrointestinal Absorption | High | SwissADME (BOILED-Egg model) | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross BBB | SwissADME (BOILED-Egg model) | mdpi.com |

| Lipinski's Rule of Five | Satisfied | SwissADME | mdpi.com |

| PAINS Filter | No significant similarity | SwissADME | mdpi.com |

| P-glycoprotein Substrate | Predicted to not be a substrate | pkCSM | nih.gov |

Prediction of Gastrointestinal Absorption Profiles

The potential for a compound to be orally bioavailable is a key determinant of its success as a drug. Gastrointestinal (GI) absorption is a critical component of this, and it can be predicted with reasonable accuracy using computational models. mdpi.com One widely used tool for this purpose is the SwissADME web server, which calculates various physicochemical properties and predicts ADME parameters. nih.gov

In a computational study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives, researchers utilized SwissADME to predict their pharmacokinetic properties. nih.govsemanticscholar.org The results indicated that the parent compound and its analogs are all predicted to have high gastrointestinal absorption. nih.govsemanticscholar.org This prediction is often visualized using a "BOILED-Egg" plot, which maps calculated lipophilicity (WLOGP) against polarity (TPSA). nih.govresearchgate.net Compounds falling within the white part of the ellipse are considered to have a high probability of passive absorption through the gastrointestinal tract. swissadme.chmdpi.com The analysis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives placed them firmly within this region, suggesting favorable absorption characteristics. nih.govresearchgate.net

The table below summarizes the key computed parameters that contribute to the prediction of high gastrointestinal absorption for this series of compounds.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its Derivatives

| Compound ID | Molecular Weight ( g/mol ) | Log P (WLOGP) | Topological Polar Surface Area (TPSA) (Ų) | GI Absorption |

|---|---|---|---|---|

| 3 | 318.17 | 3.32 | 58.05 | High |

| 5a | 408.28 | 4.31 | 67.28 | High |

| 5b | 424.28 | 4.63 | 67.28 | High |

| 5c | 438.31 | 4.88 | 67.28 | High |

| 5d | 457.29 | 4.41 | 85.45 | High |

Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. The analysis was performed using the SwissADME tool. nih.govsemanticscholar.org

Computational Assessment of Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS) but is an undesirable side effect for peripherally acting drugs. frontiersin.orgmdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a complex challenge addressed by computational models. nih.gov These models often use descriptors like molecular size, polarity, and lipophilicity to make predictions. mdpi.com

The same in silico study that predicted GI absorption for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives also assessed their potential to cross the BBB. nih.govsemanticscholar.org The BOILED-Egg model, in addition to predicting GI absorption, also delineates a "yolk" area representing the physicochemical space for molecules with a high probability of penetrating the brain. nih.govswissadme.ch The analysis revealed that the parent compound and most of its derivatives (5a, 5b, and 5c) are predicted to be capable of crossing the BBB. nih.gov However, one derivative, compound 5d, was predicted to be a non-penetrant of the BBB. nih.govsemanticscholar.org This is likely due to its higher topological polar surface area (TPSA) compared to the other analogs. nih.gov Additionally, the model can predict if a compound is a substrate of P-glycoprotein (P-gp), an efflux pump at the BBB that actively removes substances from the brain. nih.govmdpi.com None of the tested compounds were predicted to be substrates of P-gp, which would otherwise have limited their brain penetration. nih.gov

The table below details the BBB penetration predictions for the studied compounds.

Table 2: Predicted Blood-Brain Barrier (BBB) Permeation for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its Derivatives

| Compound ID | TPSA (Ų) | Log P (WLOGP) | BBB Penetrant Prediction | P-gp Substrate |

|---|---|---|---|---|

| 3 | 58.05 | 3.32 | Yes | No |

| 5a | 67.28 | 4.31 | Yes | No |

| 5b | 67.28 | 4.63 | Yes | No |

| 5c | 67.28 | 4.88 | Yes | No |

| 5d | 85.45 | 4.41 | No | No |

Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. Predictions were generated using the SwissADME BOILED-Egg model. nih.govsemanticscholar.org

Mechanistic Biological Activity and Target Engagement Research

In Vitro Enzymatic Inhibition Profiling

Comprehensive enzymatic assays are crucial for elucidating the mechanism of action and potential therapeutic applications of a chemical entity. However, specific inhibitory data for N-(2-methylphenyl)pyrazine-2-carboxamide against a range of key enzymes appears to be limited in publicly accessible research.

Alkaline Phosphatase Inhibition Studies

There is no specific data available in the reviewed scientific literature detailing the inhibitory activity of this compound against alkaline phosphatase. While related pyrazine (B50134) carboxamide derivatives have been synthesized and evaluated for this purpose, the direct inhibitory potential of the N-(2-methylphenyl) analogue remains uncharacterized. mdpi.comresearchgate.net

Monoamine Oxidase B (MAO-B) Inhibition

Research into the inhibitory effects of this compound on the monoamine oxidase B (MAO-B) enzyme has not been specifically reported. Studies have been published on other, more complex, pyrazine-2-carboxamide derivatives, identifying them as potent and selective MAO-B inhibitors. researchgate.netnih.govnih.gov However, these findings cannot be directly extrapolated to this compound, for which dedicated enzymatic screening data is not currently available.

DNA Gyrase Inhibition

The potential for this compound to act as an inhibitor of bacterial DNA gyrase is not documented in the available literature. In silico docking studies have been performed on structurally similar compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, to predict their interaction with the DNA gyrase active site. mdpi.com Nevertheless, experimental validation and specific IC50 data for this compound are absent.

Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition

The enoyl-acyl carrier protein reductase (FabI) is a key enzyme in bacterial fatty acid synthesis and a target for novel antibacterial agents. frontiersin.orgnih.gov Despite this, there are no specific studies that report the evaluation of this compound as an inhibitor of the FabI enzyme.

PERK Enzyme Activity Inhibition

PKR-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response. Currently, there is no published research that investigates or quantifies the inhibitory activity of this compound against the PERK enzyme.

Kinase Inhibition Studies (e.g., p38 Mitogen-Activated Protein Kinase (MAPK))

The pyrazine carboxamide scaffold is a recognized pharmacophore present in numerous kinase inhibitors targeting various members of the kinome. nih.govnih.gov However, a specific inhibitory profile of this compound against p38 Mitogen-Activated Protein Kinase (MAPK) or other kinases has not been established in the scientific literature. Research on this particular compound's interaction with kinase targets has not been reported.

Cellular Mechanism of Action Investigations (Non-Clinical)

Investigations into the cellular effects of N-phenylpyrazine-2-carboxamide derivatives have revealed multiple mechanisms of action, ranging from the disruption of essential microbial pathways to the induction of programmed cell death in cancer cell lines.

Modulation of Intracellular Signaling Pathways

While specific studies detailing the broad modulation of intracellular signaling pathways by this compound are limited, research on related compounds highlights the induction of apoptosis as a key biological effect. Apoptosis is a highly regulated process involving complex signaling cascades. The activation of these pathways, such as the intrinsic mitochondrial pathway, indicates that pyrazine derivatives can significantly influence cellular signaling to determine cell fate mdpi.com. For instance, the activation of initiator and effector caspases is a central event in apoptosis, demonstrating a clear modulation of specific intracellular pathways mdpi.com. Further research is needed to elucidate the full spectrum of signaling networks affected by this class of compounds.

Investigation of Receptor Binding and Antagonism (e.g., Retinol Binding Protein)

Based on available scientific literature, there is no direct evidence to suggest that this compound or its close analogs engage in receptor binding or antagonism with Retinol Binding Protein (RBP). RBP is known as the specific transport protein for retinol in the plasma nih.gov. While the binding interactions of RBP with retinol and its transport partner transthyretin are well-characterized, its interaction with pyrazine-carboxamide derivatives has not been reported nih.gov.

Induction of Specific Cellular Responses (e.g., apoptosis in cell lines)

Several studies have demonstrated the ability of pyrazine derivatives to induce apoptosis in cancer cells. For example, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), a structurally related compound, was shown to induce p53-mediated intrinsic apoptosis in lung cancer cell lines A549 and H520 nih.gov. This process involved nuclear condensation and damage to the mitochondrial membrane nih.gov. The induction of apoptosis is a critical mechanism for anticancer agents and is often mediated by a caspase-dependent pathway, as observed in studies with other nitrogen-containing heterocyclic compounds in HL-60 and HepG2 cell lines researchgate.net. These findings suggest that the pyrazine-carboxamide scaffold is a promising backbone for the development of novel pro-apoptotic agents.

Antimicrobial/Antimycobacterial Mechanisms

The antimycobacterial activity of pyrazine-carboxamides is a significant area of research, largely inspired by the first-line tuberculosis drug, pyrazinamide (B1679903) (PZA). The proposed mechanisms are multifaceted.

Inhibition of Fatty Acid Biosynthesis : A primary target for PZA analogs is the mycobacterial fatty acid synthase I (FAS I) mdpi.comnih.gov. Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall mdpi.comnih.gov. 5-Chloropyrazinamide, an analog, is a known inhibitor of FAS I nih.govnih.gov. Furthermore, Enoyl-acyl carrier protein reductase (InhA or ENR), another key enzyme in the type II fatty acid synthesis system, has been identified as a potential target for pyrazine-2-carboxamide derivatives through molecular docking studies mdpi.comresearchgate.net.

Disruption of Membrane Energetics : The parent compound, PZA, is a prodrug that is converted intracellularly to its active form, pyrazinoic acid (POA) nih.gov. POA is believed to disrupt membrane potential and interfere with the membrane transport functions of Mycobacterium tuberculosis, particularly in the acidic environment of phagosomes nih.gov.

Inhibition of Other Bacterial Enzymes : Research into other antimicrobial activities has identified additional targets. For certain N-(phenyl)pyrazine-2-carboxamide derivatives active against extensively drug-resistant Salmonella Typhi, DNA gyrase has been proposed as a key target mdpi.com. DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents mdpi.com. Additionally, some pyrazine-carboxamide-diphenyl-ether compounds have been identified as novel succinate dehydrogenase inhibitors, highlighting the scaffold's versatility in targeting different cellular enzymes nih.govacs.org.

Structure-Activity Relationship (SAR) and Lead Optimization Strategies

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of N-phenylpyrazine-2-carboxamides is highly dependent on the nature and position of substituents on both the pyrazine and the phenyl rings. Systematic studies have provided valuable insights for lead optimization, particularly for antimycobacterial activity.

Substituents on the Phenyl Ring :

Halogens and Electron-Withdrawing Groups : The introduction of hydrophobic and electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances antimycobacterial activity mdpi.comnih.gov. For instance, compounds like N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide and N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide exhibit significantly higher activity against M. tuberculosis than the parent compound nih.gov.

Positional Importance : The position of the substituent is crucial. Studies have identified that an iodine substitution at the 3-position of the benzene (B151609) ring is particularly important for potent antimycobacterial activity mdpi.comnih.gov. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was found to be one of the most active derivatives in a series mdpi.comnih.gov.

Chlorine Substituents : In a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against M. tuberculosis H37Rv, underscoring the positive effect of chlorine atoms on both the pyrazine and phenyl rings nih.gov.

Substituents on the Pyrazine Ring :

Bulky Groups : The addition of a bulky group like tert-butyl at the 5-position of the pyrazine ring has been explored. In combination with specific phenyl substitutions, such as in 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, this modification resulted in the most active compound in one screening program mdpi.comnih.gov.

Alkylamino Chains : The introduction of 5-alkylamino chains of varying lengths (from propyl to octyl) on the pyrazine ring has yielded compounds with micromolar activity against M. tuberculosis and low cytotoxicity nih.gov. For example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide was identified as a promising candidate nih.gov.

The relationship between lipophilicity and antimycobacterial activity is also a critical factor, with increased lipophilicity often facilitating penetration through the lipid-rich mycobacterial cell wall nih.gov. However, this relationship is not always linear, and an optimal lipophilicity range is often observed for maximal activity semanticscholar.org.

Table 1: Selected N-phenylpyrazine-2-carboxamide Derivatives and their Antimycobacterial Activity

| Compound Name | Substituents | Target Organism | Activity (MIC/IC90) |

|---|---|---|---|

| N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | 4-CF3 on phenyl | M. tuberculosis | MIC ≤ 2 mg/L mdpi.com |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | 2-Br, 3-CH3 on phenyl | M. tuberculosis | MIC ≤ 2 mg/L mdpi.com |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 3-I, 4-CH3 on phenyl | M. tuberculosis | MIC ≤ 2 mg/L mdpi.com |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl on pyrazine; 3-I, 4-CH3 on phenyl | M. tuberculosis | IC90 = 0.819 µg/mL nih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine; 4-Cl on phenyl | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL nih.gov |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 5-heptylamino on pyrazine; 4-CH3 on phenyl | M. tuberculosis H37Ra | MIC = 0.78 µg/mL nih.gov |

Correlation of Structural Motifs with Specific Pharmacological Activities

The pharmacological activities of N-phenylpyrazine-2-carboxamide derivatives are intricately linked to their structural motifs, particularly the nature and position of substituents on both the pyrazine and the N-phenyl rings. Research into structure-activity relationships (SAR) has revealed that modifications to these core structures can significantly modulate biological effects, ranging from photosynthesis inhibition to antimicrobial and antifungal activities.

A key factor influencing the activity of these compounds is lipophilicity, which is often modified by introducing various substituents. For instance, in the context of photosynthesis inhibition, the inhibitory activity on the oxygen evolution rate (OER) in spinach chloroplasts is dependent on both the lipophilicity and the electronic effects of the substituents. nih.gov Compounds designed with lipophilic and/or electron-withdrawing substituents in the benzene moiety, such as chloro, iodo, methyl, and trifluoromethyl groups, have been a focus of investigation. nih.govnih.gov

Specifically, the presence of a chlorine atom on the pyrazine ring (at the C6 position) and the benzene ring (especially at the C4 position) has been shown to have a positive effect on photosynthesis inhibition. nih.gov The introduction of a bulky tert-butyl group on the pyrazine ring also positively influences this activity. nih.gov This is exemplified by compounds like 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which was identified as a highly effective inhibitor of photosynthetic electron transport (PET). nih.gov The correlation between lipophilicity (expressed as Clog P) and the IC₅₀ values for OER inhibition often shows a quasi-parabolic trend, suggesting an optimal lipophilicity range for this activity. mdpi.com

In terms of antifungal activity, the substitution pattern is also crucial. For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated the highest effect against the fungal strain Trichophyton mentagrophytes. nih.gov This highlights the synergistic effect of multiple halogen substitutions on the phenyl ring combined with specific alkyl and chloro groups on the pyrazine core.

Rational Design Principles for Enhanced Target Engagement and Selectivity

The rational design of N-phenylpyrazine-2-carboxamide derivatives aims to optimize their interaction with biological targets, thereby enhancing potency and selectivity. Key principles guiding this design process involve the strategic modification of the molecule's electronic properties, lipophilicity, and steric profile to achieve favorable ligand-receptor interactions.

A primary strategy involves the introduction of lipophilic and electron-withdrawing substituents onto the benzene ring of the N-phenylpyrazine-2-carboxamide scaffold. nih.gov This approach is based on the understanding that many biological activities of this compound class, such as the inhibition of photosynthetic electron transport, are influenced by these physicochemical parameters. nih.govnih.gov For example, halogens (e.g., -Cl, -F, -I) and trifluoromethyl (-CF₃) groups are often incorporated to increase lipophilicity and introduce electron-withdrawing effects, which can lead to stronger binding at the target site. nih.govnih.gov

The position of these substituents is also a critical design element. SAR studies have shown that the substitution pattern on the anilide ring significantly impacts activity. For instance, in related hydroxynaphthalene-carboxanilides, which also inhibit photosynthesis, the inhibitory effect is highly dependent on the positions of substituents on the anilide ring. mdpi.commdpi.com This principle is applied to the design of pyrazinecarboxamides, where specific substitution patterns are explored to maximize target engagement. The design of 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, a potent inhibitor of oxygen evolution in chloroplasts, exemplifies this principle, combining halogen and alkyl groups at specific positions on the phenyl ring. nih.govmdpi.com

Furthermore, modifications to the pyrazine ring itself are a key aspect of rational design. The introduction of a tert-butyl group at the C5 position and a chlorine atom at the C6 position of the pyrazine ring has been shown to enhance photosynthesis-inhibiting activity. nih.gov This suggests that the steric bulk and electronic nature of the pyrazine substituents play a direct role in the interaction with the target, presumed to be within photosystem II. nih.govphcog.com By systematically combining these optimized structural motifs—a substituted pyrazine core and a specifically substituted N-phenyl ring—researchers can fine-tune the molecule's properties for improved potency and selectivity towards the intended biological target.

Application in Plant Biology Research

Role as Abiotic Elicitors in Secondary Metabolite Production in in vitro Plant Cultures

Substituted pyrazine-2-carboxamides, including derivatives structurally related to this compound, have been identified as effective abiotic elicitors. mdpi.com These compounds can trigger defense responses in plant cells, leading to an increased production of valuable secondary metabolites in in vitro plant cultures. mdpi.comphcog.com Elicitation is a key biotechnological strategy to enhance the yield of phytochemicals that often have important pharmaceutical or industrial applications. mdpi.com

Research has demonstrated that applying these synthetic pyrazine derivatives to plant callus and suspension cultures can significantly boost the accumulation of specific metabolites. For instance, in cultures of Silybum marianum (milk thistle), certain N-phenylpyrazine-2-carboxamides have been shown to enhance the production of flavonolignans, which are known for their hepatoprotective properties. nih.gov One study found that N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide acted as a good elicitor for taxifolin production. nih.govphcog.comnih.gov Another compound, N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide, led to a 12-fold increase in the production of silychristin, a component of the silymarin complex, after 72 hours of elicitation in a callus culture. nih.gov

Similarly, in callus cultures of Ononis arvensis (rest-harrow), treatment with 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide resulted in a dramatic increase in flavonoid production, reaching approximately 900% of the control after a twelve-hour elicitation period. mdpi.comnih.gov The effectiveness of elicitation often depends on the specific compound, its concentration, and the duration of exposure, indicating a complex interaction between the elicitor and the plant cell's metabolic pathways. nih.govnih.gov These findings underscore the potential of N-phenylpyrazine-2-carboxamide derivatives as tools in plant biotechnology to manipulate and enhance the synthesis of targeted secondary metabolites. mdpi.com

Table 1: Effect of Substituted Pyrazine-2-Carboxamides as Abiotic Elicitors in Plant Cultures

| Compound | Plant Species | Culture Type | Target Metabolite | Observed Effect | Reference |

|---|---|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Callus & Suspension | Taxifolin | Good elicitor of production | nih.govphcog.com |

| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum | Callus | Silychristin | 12-fold increase vs. control | nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Callus | Flavonoids | ~900% increase vs. control | mdpi.comnih.gov |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Callus | Rutin | Increased production | nih.govphcog.com |

Photosynthesis Inhibitory Activity in Chloroplast Systems

N-aryl pyrazine-2-carboxamides have been extensively studied for their herbicidal potential, which is primarily attributed to their ability to inhibit photosynthesis. phcog.com These compounds act on chloroplast systems by interrupting the photosynthetic electron transport (PET) chain, typically within photosystem II (PS II). nih.govmdpi.comphcog.com The amide bridge (-CONH-) is considered crucial for the interaction that inhibits PET. mdpi.com

The inhibitory efficiency of these compounds is commonly quantified by the IC₅₀ value, which represents the molar concentration required to cause a 50% decrease in the oxygen evolution rate (OER) in isolated chloroplasts, such as those from spinach (Spinacia oleracea L.). nih.govnih.gov Research has shown that the chemical structure of the N-phenylpyrazine-2-carboxamide derivative significantly influences its inhibitory potency. nih.gov

Key structural features that enhance activity include the presence of lipophilic and electron-withdrawing substituents on both the pyrazine and phenyl rings. nih.govnih.gov For example, 6-chloro-N-(3-iodo-4-methylphenyl)-amide was found to be a potent inhibitor of OER in spinach chloroplasts, with an IC₅₀ value of 51.0 µmol∙L⁻¹. nih.govmdpi.com Another highly active compound, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, exhibited an IC₅₀ of 43.0 µmol∙L⁻¹, demonstrating the positive contribution of chloro and tert-butyl substituents on the pyrazine ring and a chloro substituent on the phenyl ring. nih.gov The relationship between the compound's lipophilicity and its PET inhibitory activity often follows a quasi-parabolic curve, indicating that an optimal level of lipophilicity is required for maximum efficacy. mdpi.com This inhibitory action on a fundamental process like photosynthesis forms the basis for the application of these compounds as herbicidal agents in plant biology research. phcog.com

Table 2: Photosynthesis Inhibitory Activity of Selected N-Phenylpyrazine-2-carboxamide Derivatives

| Compound | System | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (OER) | 51.0 µmol∙L⁻¹ | nih.govmdpi.com |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET) | 43.0 µmol∙L⁻¹ | nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (OER) | 190 µmol∙L⁻¹ | mdpi.com |

| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (OER) | 595 µmol∙L⁻¹ | mdpi.com |

| 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (OER) | 184 µmol∙L⁻¹ | mdpi.com |

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways for Complex Analogs

While the fundamental synthesis of N-phenylpyrazine-2-carboxamides, typically involving the condensation of pyrazine-2-carboxylic acid chlorides with anilines, is well-established, the future of this field lies in the development of more intricate and diverse analogs. A significant research gap exists in the application of modern synthetic methodologies to this scaffold to generate greater molecular complexity and diversity.

Future synthetic explorations should focus on:

Multi-component Reactions (MCRs): The use of MCRs could provide a rapid and efficient route to a wide array of complex pyrazinecarboxamide derivatives from simple starting materials in a single step. This approach is particularly advantageous for creating large libraries of compounds for high-throughput screening.

Advanced Catalytic Methods: The application of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has shown promise in the synthesis of arylated pyrazinecarboxamides. mdpi.com Further exploration of various transition-metal-catalyzed C-H activation and functionalization reactions could enable the direct and selective introduction of diverse substituents onto the pyrazine (B50134) and phenyl rings, bypassing the need for pre-functionalized starting materials. tandfonline.com

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to systematically explore the chemical space around the N-(2-methylphenyl)pyrazine-2-carboxamide core. This involves creating a library of structurally diverse molecules that can be screened for a wide range of biological activities, potentially uncovering unexpected therapeutic applications. tandfonline.com

A summary of potential advanced synthetic methodologies is presented in the table below.

| Synthetic Methodology | Potential Advantages |

| Multi-component Reactions | Rapid access to complex structures, high atom economy, and combinatorial library synthesis. |

| Advanced Catalytic Methods | High efficiency and selectivity, functional group tolerance, and access to previously inaccessible analogs. |

| Diversity-Oriented Synthesis | Systematic exploration of chemical space and discovery of novel biological functions. |

Development of Multi-Target Ligands Based on the this compound Scaffold

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. The this compound scaffold, with its adaptable structure, presents an opportunity for the rational design of multi-target ligands. This approach aims to develop single molecules that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Unaddressed research in this area includes:

Rational Design and Pharmacophore Hybridization: A significant gap exists in the deliberate design of this compound derivatives that can interact with multiple, disease-relevant targets. This can be achieved by integrating the pharmacophoric features of known inhibitors of different targets into a single molecule based on the pyrazinecarboxamide framework.

Fragment-Based Drug Discovery (FBDD): FBDD can be utilized to identify small molecular fragments that bind to different target proteins. These fragments can then be linked or merged using the this compound scaffold as a template to create potent multi-target ligands.

Systems Biology Approaches: Integrating systems biology data can help identify key nodes in disease networks that are suitable for multi-target intervention. This information can then guide the design and synthesis of pyrazinecarboxamide-based compounds with the desired polypharmacology.

Advanced Integration of Computational Predictions with High-Throughput Experimental Validation

The synergy between computational modeling and experimental screening is a powerful engine for modern drug discovery. While some computational studies, such as Density Functional Theory (DFT) calculations, have been applied to pyrazine derivatives, a more integrated and iterative approach is a significant unaddressed gap. nih.gov

Future research should focus on a seamless loop between in silico and in vitro methods:

Virtual Screening of Large Compound Libraries: Computational techniques like molecular docking and pharmacophore modeling can be used to screen vast virtual libraries of this compound analogs against specific biological targets. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.

Predictive Modeling of ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early-stage assessment can help to filter out molecules with unfavorable pharmacokinetic profiles, saving time and resources.

High-Throughput Screening (HTS): The predictions from computational studies should be directly validated through HTS campaigns. The experimental data generated from HTS can then be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of promising lead compounds.

Identification and Validation of Novel Biological Targets for this compound Derivatives

The biological activities of this compound and its analogs have so far been explored in a limited number of areas, primarily focused on their antimycobacterial effects. A major research gap is the systematic exploration and validation of novel biological targets for this class of compounds.

Future efforts should be directed towards:

Phenotypic Screening: Performing unbiased phenotypic screens of diverse libraries of this compound derivatives in various disease models (e.g., cancer cell lines, patient-derived organoids) can uncover unexpected biological activities.

Target Deconvolution: Once a compound with an interesting phenotype is identified, modern chemical biology techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) can be employed to identify its direct molecular target(s).

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening and RNA interference (RNAi) can be used in conjunction with compound treatment to identify genes and pathways that are essential for the compound's mechanism of action, thereby revealing its biological targets.

Design of this compound Analogues as Chemical Biology Probes for Unexplored Pathways

Beyond their potential as therapeutic agents, this compound derivatives can be designed as chemical probes to investigate fundamental biological processes. There is a significant lack of research into the development of such probes from this scaffold to explore novel or poorly understood biological pathways.

Future research in this direction should involve:

Development of Photoaffinity Probes: By incorporating a photoreactive group and a tag (e.g., a biotin or a fluorescent dye) into the this compound structure, photoaffinity probes can be created. These probes can be used to covalently label and subsequently identify their binding partners within a complex biological system, even for weak or transient interactions.

Fluorescently Labeled Analogs: The synthesis of fluorescently tagged this compound analogs would enable the visualization of their subcellular localization and dynamics in living cells using advanced microscopy techniques. This can provide valuable insights into their mechanism of action and the biological pathways they modulate.

Click Chemistry-Enabled Probes: The incorporation of a "clickable" handle, such as an alkyne or an azide, into the molecule allows for the versatile and specific attachment of various reporter tags post-treatment. This approach offers flexibility in the design of experiments to study target engagement and downstream effects in complex biological systems.

By systematically addressing these future research directions and unaddressed gaps, the scientific community can unlock the full therapeutic and scientific potential of the this compound scaffold and its derivatives.

Q & A